5-(Difluoromethyl)benzo[b]thiophene
Description
5-(Difluoromethyl)benzo[b]thiophene is a fluorinated heterocyclic compound featuring a benzo[b]thiophene core substituted with a difluoromethyl (-CF$_2$H) group at the 5-position. This modification introduces unique electronic and steric properties, enhancing its utility in pharmaceuticals, agrochemicals, and materials science. The difluoromethyl group improves metabolic stability and bioavailability compared to non-fluorinated analogs, as fluorine’s electronegativity and small atomic radius modulate lipophilicity and hydrogen-bonding interactions .
Properties
Molecular Formula |
C9H6F2S |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
5-(difluoromethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H6F2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,9H |
InChI Key |
RVYWRZMPXMCDTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1C(F)F |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as an efficient method for preparing 5-(Difluoromethyl)benzo[b]thiophene. This approach typically involves:
- Reactants : Halogenated benzothiophenes and difluoromethylating agents.
- Catalysts/Bases : Suitable bases or catalysts such as potassium carbonate or palladium complexes.
- Solvents : Commonly used solvents include dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Reaction Conditions : The reaction is conducted under inert atmospheres to prevent side reactions, with precise control of temperature and time to optimize yields and reduce byproducts.
This method leverages the rapid heating and uniform energy distribution provided by microwave radiation, which accelerates reaction rates and improves efficiency compared to conventional heating methods.
Friedel-Crafts Alkylation and Newman-Kwart Rearrangement
Another synthetic route involves Friedel-Crafts alkylation followed by Newman-Kwart rearrangement:
Step 1: Friedel-Crafts Alkylation
- A benzothiophene precursor reacts with alkylating agents in the presence of Lewis acids such as aluminum chloride (AlCl₃).
- This step introduces substituents at specific positions on the benzothiophene ring.
Step 2: Newman-Kwart Rearrangement
- The intermediate undergoes a rearrangement to position the difluoromethyl group at the desired location (5-position).
This method is particularly useful for synthesizing substituted benzo[b]thiophenes but requires careful optimization of reaction conditions to avoid unwanted side reactions.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions provide another pathway for synthesizing benzo[b]thiophene derivatives:
- Reactants : Non-commercial halogenated benzothiophenes and difluoromethylating agents.
- Catalysts : Palladium complexes paired with phosphine ligands.
- Reaction Conditions : Conducted under inert atmospheres with precise temperature control.
While effective, this method can be expensive due to the cost of palladium catalysts and may result in reduced purity due to side reactions.
Comparative Analysis of Methods
Reaction Conditions Summary
| Parameter | Microwave-Assisted Synthesis | Friedel-Crafts Alkylation | Palladium-Catalyzed Coupling |
|---|---|---|---|
| Temperature | Moderate (~100–150°C) | High (~150–200°C) | Moderate (~100–120°C) |
| Atmosphere | Inert (e.g., nitrogen/argon) | Neutral | Inert |
| Solvent | DMSO/DMF | None or minimal solvents | Specialized organic solvents |
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted benzothiophenes with different functional groups.
Scientific Research Applications
Pharmaceutical Development
Antimicrobial Activity
Research indicates that derivatives of benzo[b]thiophene, including 5-(difluoromethyl)benzo[b]thiophene, exhibit significant antimicrobial properties. These compounds have been shown to be effective against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium, making them valuable in the development of new antibiotics targeting multidrug-resistant bacteria .
Anticancer Research
In the realm of oncology, compounds related to benzo[b]thiophene have been investigated for their potential as anticancer agents. Studies have demonstrated that these compounds can inhibit tumor growth and may enhance the efficacy of existing cancer therapies. For instance, the synthesis of specific derivatives has led to the discovery of new drug candidates that show promise in clinical settings .
Material Science
Advanced Materials Synthesis
The unique structure of 5-(difluoromethyl)benzo[b]thiophene allows for the creation of advanced materials with enhanced thermal stability and electrical properties. This makes it particularly valuable in the electronics industry, where materials with superior performance characteristics are essential. Research has focused on incorporating this compound into polymer matrices to improve their electrical conductivity and thermal resistance .
Agricultural Chemistry
Development of Agrochemicals
The compound is also being explored for its potential use in agricultural applications, particularly in the development of herbicides and fungicides. The goal is to create agrochemicals that effectively control pests while minimizing environmental impact. The fluorinated nature of this compound may contribute to increased potency and selectivity in targeting specific pests .
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing a series of benzo[b]thiophene derivatives demonstrated their effectiveness against resistant bacterial strains. The derivatives were tested for their Minimum Inhibitory Concentration (MIC), revealing promising results that support further development into therapeutic agents .
Case Study 2: Anticancer Properties
Research involving the modification of benzo[b]thiophene structures has led to the identification of compounds with significant anticancer activity. These compounds were tested in vitro against various cancer cell lines, showing a notable reduction in cell viability compared to controls .
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors involved in cancer cell proliferation. Molecular docking studies have shown that derivatives of benzothiophene can bind to the active site of the vascular endothelial growth factor receptor 2 (VEGFR2), thereby inhibiting its activity and preventing angiogenesis in tumors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Derivatives
5-Fluoro-3-methylbenzo[b]thiophene and 5-Chloro-3-methylbenzo[b]thiophene
- Synthesis : 5-Fluoro derivatives are synthesized via fluorination using trifluoroacetic fluoride or fluorinated sulfoxide in the presence of sulfuric acid or FeCl$_3$. Chlorinated analogs are prepared via electrophilic substitution or halogenation of precursors .
- Biological Activity: Halogen substituents (F, Cl) enhance binding affinity in drug-target interactions. For example, 5-fluoro-3-methylbenzo[b]thiophene derivatives exhibit improved pharmacokinetic profiles compared to non-halogenated analogs due to reduced metabolic degradation .
- Electronic Effects : Fluorine’s strong electron-withdrawing effect increases the acidity of adjacent protons, influencing reactivity in cross-coupling reactions. Chlorine, being less electronegative, offers a balance between lipophilicity and metabolic stability .
5-Bromobenzo[b]thiophene-2-methanol
- Applications: Brominated derivatives like 5-bromobenzo[b]thiophene-2-methanol serve as intermediates in Suzuki-Miyaura couplings. The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling access to complex bioactive molecules .
Methyl-Substituted Derivatives
5-Methylbenzo[b]thiophene
- Thermal Stability : Methyl groups enhance thermal stability but reduce solubility. For instance, 5-methylbenzo[b]thiophene derivatives decompose at higher temperatures (>200°C) compared to halogenated analogs due to increased steric protection .
- Environmental Impact: Methyl substituents hinder microbial degradation. Studies on Sphingobium yanoikuyae show that 3-methylbenzo[b]thiophene completely inhibits bacterial growth, whereas 5-methyl analogs are partially metabolized into sulfoxides and sulfones .
Complex Heterocyclic Derivatives
Dispirobenzo[b]thiophene-pyrrolidine-indene Triones
- Enantioselectivity : Derivatives like (2S,4′S,5′S)-5′-(difluoromethyl)-4′-phenyl-dispirobenzo[b]thiophene exhibit enantioselectivity dependent on substituents. For example, a 4-nitrophenyl group (3la) achieves 61% enantiomeric excess (ee), while a 3,5-dichlorophenyl group (3ka) yields only 14% ee, highlighting steric and electronic influences on stereochemical outcomes .
- Molecular docking reveals that substituents like methoxy groups at position 4 interact with Val181 in tubulin’s colchicine-binding site, enhancing antiproliferative activity .
Sulfonium Salt Analogs
5-(1-Diazo-2-ethoxy-2-oxoethyl)dibenzo[b,d]thiophenium Triflate
- Thermal Properties : Sulfonium salts decompose at lower temperatures (120–140°C) with high energy release (>600 J/g). The difluoromethyl analog’s decomposition profile is milder (140°C, 400 J/g), making it safer for large-scale synthesis .
- Handling : Unlike thermally unstable sulfonium salts, 5-(difluoromethyl)benzo[b]thiophene derivatives are bench-stable and purifiable via column chromatography, enhancing practical utility .
Table 1: Comparative Properties of Benzo[b]thiophene Derivatives
Environmental and Metabolic Considerations
- However, sulfone/sulfoxide formation during aerobic degradation reduces toxicity .
- Toxicity : Fluorinated compounds generally exhibit lower acute toxicity but may pose long-term ecological risks due to bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
